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Introduction

Hemoglobin Tianshui (Hb Tianshui) is a rare structural variant of the beta-globin chain,
resulting from a point mutation in the HBB gene [HBB: c.119A>G, 39(C5)Glu - Arg][1]. While
often asymptomatic in the heterozygous state, its coinheritance with other beta-
hemoglobinopathies, such as sickle cell trait, can lead to clinically significant conditions[1].
Accurate prenatal diagnosis is crucial for genetic counseling and informed decision-making for
couples at risk of having an affected child. These application notes provide a comprehensive
overview of the methods for prenatal diagnosis of Hemoglobin Tianshui, including detailed
protocols and data interpretation guidelines.

Diagnostic Approaches

The prenatal diagnosis of Hemoglobin Tianshui, a monogenic disorder, can be approached
through both invasive and non-invasive methods. The choice of method depends on
gestational age, parental preference, and the specific clinical context.

1. Invasive Prenatal Diagnosis (IPD): This approach involves obtaining fetal cells for genetic
analysis through procedures such as chorionic villus sampling (CVS) or amniocentesis[2][3].

¢ Chorionic Villus Sampling (CVS): Typically performed between 10 and 13 weeks of
gestation, this procedure involves obtaining a small sample of the placenta.
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e Amniocentesis: Usually performed between 15 and 20 weeks of gestation, this involves
aspirating a small amount of amniotic fluid containing fetal cells.

2. Non-Invasive Prenatal Diagnosis (NIPD): This method analyzes cell-free fetal DNA (cffDNA)
circulating in the maternal bloodstream, avoiding the risks associated with invasive

procedures[4][5]. While primarily used for aneuploidy screening, its application for single-gene
disorders is advancing.

Data Presentation: Comparison of Diaghostic
Methods
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Experimental Protocols

Protocol 1: Invasive Prenatal Diaghosis of Hemoglobin
Tianshui by Sanger Sequencing

This protocol outlines the steps for the detection of the HBB: ¢.119A>G mutation from fetal
DNA obtained via CVS or amniocentesis.

1. Fetal DNA Extraction:

o Extract genomic DNA from chorionic villus sample or cultured amniocytes using a
commercially available DNA extraction kit, following the manufacturer's instructions.

o Assess DNA guantity and quality using spectrophotometry (e.g., NanoDrop) and agarose gel
electrophoresis.

2. PCR Amplification of the HBB Gene:

» Amplify the region of the HBB gene containing the potential mutation using polymerase chain
reaction (PCR).

o Primer Design: Design primers to flank exon 2 of the human HBB gene.

o Forward Primer Example: 5'-GTCAGGGCAGAGCCATCTATTG-3'

o Reverse Primer Example: 5'-ACACAACTGTGTTCACTAGCAAC-3'

e PCR Reaction Mix (50 pL):

e Genomic DNA: 100 ng

e Forward Primer (10 pM): 1 uL

e Reverse Primer (10 uM): 1 pL

e dNTP Mix (10 mM): 1 pL

e 10x PCR Buffer: 5 pL

o Taqg DNA Polymerase (5 U/uL): 0.5 pL

» Nuclease-free water: to 50 pL

e PCR Cycling Conditions:

« Initial Denaturation: 95°C for 5 minutes

o 35 cycles of:

e Denaturation: 95°C for 30 seconds

e Annealing: 58°C for 30 seconds

e Extension: 72°C for 1 minute

» Final Extension: 72°C for 10 minutes

» Verify the PCR product size on a 1.5% agarose gel.
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. PCR Product Purification:
Purify the amplified PCR product to remove primers and dNTPs using a PCR purification Kit.
. Sanger Sequencing:

Perform cycle sequencing using the purified PCR product as a template and one of the PCR
primers.

Analyze the sequencing results using appropriate software to identify the presence of the
c.119A>G mutation in the HBB gene.

Protocol 2: Non-Invasive Prenatal Diagnosis (NIPD) of
Hemoglobin Tianshui by Next-Generation Sequencing

(

NGS)

This protocol provides a general framework for NIPD. The specific enrichment strategies and

b

1

ioinformatic analyses can vary.
. Maternal Blood Collection and Plasma Separation:

Collect 10 mL of maternal blood in a tube containing a cell-stabilizing agent.
Perform a two-step centrifugation process to separate the plasma and minimize
contamination with maternal genomic DNA.

. Cell-Free DNA (cfDNA) Extraction:
Extract cfDNA from the plasma using a specialized cfDNA extraction Kit.
. Library Preparation and Target Enrichment:

Prepare a DNA library from the extracted cfDNA.
Enrich for the HBB gene region of interest using a targeted capture method (e.g., hybrid
capture probes).

. Next-Generation Sequencing:

Sequence the enriched library on an NGS platform (e.g., lllumina).
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5. Bioinformatic Analysis:

¢ Align the sequencing reads to the human reference genome.

¢ Analyze the allelic ratio at the ¢.119 position of the HBB gene to determine the fetal
genotype. This requires sophisticated statistical analysis to account for the low fetal fraction
of cfDNA.

Visualizations

Caption: Workflow for Invasive Prenatal Diagnosis of Hemoglobin Tianshui.

Caption: Workflow for Non-Invasive Prenatal Diagnosis of Hemoglobin Tianshui.

Conclusion

The prenatal diagnosis of Hemoglobin Tianshui can be reliably achieved through molecular
analysis of fetal DNA. Invasive methods followed by Sanger sequencing of the HBB gene
remain the gold standard for a definitive diagnosis. Non-invasive methods using cffDNA are a
promising and safer alternative, though they may require confirmation by invasive testing,
especially in cases with inconclusive results. The choice of diagnostic strategy should be made
after thorough genetic counseling, considering the specific circumstances of the couple.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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